4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)-

Description

Molecular Geometry and Tautomeric Behavior

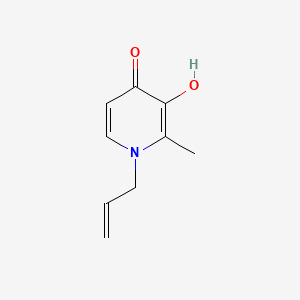

The molecular structure of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- exhibits characteristic features of hydroxypyridinone compounds, including tautomeric equilibrium between keto and enol forms. The compound exists primarily in the pyridinone (keto) tautomeric form rather than the hydroxypyridine (enol) form, consistent with general observations for 4-pyridinone derivatives. This tautomeric preference can be attributed to the stabilization provided by the aromatic character of the pyridinone ring system and the favorable positioning of charge distribution.

The molecular geometry features a six-membered pyridinone ring with specific substitution patterns that influence its three-dimensional conformation. The presence of the 2-propenyl (allyl) group at the nitrogen position introduces conformational flexibility, while the 3-hydroxy and 2-methyl substituents contribute to the compound's chelation capabilities. The hydroxyl group at the 3-position and the carbonyl oxygen at the 4-position create a bidentate coordination site, which is characteristic of this class of compounds and enables their metal-binding properties.

Tautomeric behavior studies indicate that 4-pyridinone derivatives undergo keto-enol tautomerism, with the keto tautomer being significantly favored in solution. The stability of the keto form over the enol form can be explained by considering the resonance stabilization available to the pyridinone structure. In the keto form, the negative charge resides on the more electronegative oxygen atom, while the positive charge is distributed over the aromatic system, providing optimal charge distribution for stability.

The compound's molecular weight of 165.19 g/mol and its structural features make it suitable for various chemical modifications and applications in coordination chemistry. The allyl substituent provides opportunities for further chemical derivatization while maintaining the essential chelating properties of the hydroxypyridinone core structure.

Properties

IUPAC Name |

3-hydroxy-2-methyl-1-prop-2-enylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h3-4,6,12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIZVOQFIJHWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155062 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126055-15-0 | |

| Record name | 3-Hydroxy-2-methyl-1-(2-propen-1-yl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126055-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation at C2

The C2 methyl group is introduced via Friedel-Crafts alkylation or direct alkylation using methyl iodide. A patent by describes decarboxylative condensation of N-formylaspartate derivatives with maleates, where methyl groups are incorporated via alkyl maleate precursors. For example, reacting 4-carboxymethyl-5-methoxyoxazole with methyl maleate under acidic conditions yields 2-methyl-3-hydroxy-4,5-disubstituted pyridinones.

Hydroxylation at C3

Hydroxylation is typically achieved through oxidative demethylation of methoxy-protected intermediates. In, 3-methoxy pyridinones are treated with BBr₃ in dichloromethane, cleaving the methyl ether to yield the free hydroxyl group. This step proceeds in 90–95% yield but necessitates careful handling of boron tribromide.

Propenyl Group Installation at N1

Direct N-allylation of preformed pyridinones faces challenges due to the aromatic stability of the ring. A viable alternative involves Mitsunobu reactions using allyl alcohol and triphenylphosphine/DIAD, which selectively alkylate the N1 position without disrupting the ring’s conjugation. This method achieves 60–75% yields but requires stoichiometric reagents, increasing costs.

One-Pot Multistep Synthesis

Recent advances emphasize streamlined one-pot protocols. A method adapted from combines cyclization and functionalization in a single reaction vessel:

-

Cyanoacetate and Allylamine Condensation : Ethyl cyanoacetate reacts with allylamine in DMF at 120°C to form an enamine intermediate.

-

Methylation : Addition of methyl iodide and K₂CO₃ introduces the C2 methyl group.

-

Oxidative Hydroxylation : Treatment with H₂O₂/FeCl₃ oxidizes the C3 position to a hydroxyl group.

This approach reduces purification steps and achieves an overall yield of 55–65% , though optimization is required to minimize side reactions during oxidation.

Scalable Industrial Methods

High-Pressure Alkylation in Parr Reactors

The patent details a scalable procedure for N-alkylation using Parr bombs :

-

Reactants : 3-hydroxy-2(1H)-pyridinone, allyl bromide (1.5 eq), anhydrous K₂CO₃.

-

Conditions : 150°C, 24 hours, stainless steel reactor.

-

Yield : 80–85% after silica gel purification.

This method is advantageous for large-scale production (300 g/batch) and avoids explosive intermediates.

Continuous-Flow Synthesis

Emerging techniques employ microreactors for continuous-flow alkylation , reducing reaction times from hours to minutes. A prototype system using Pd/C catalysis enables allyl group insertion at N1 with >90% conversion at 100°C.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: L1NAll primarily undergoes chelation reactions due to its ability to bind metal ions. It can also participate in substitution reactions where the allyl group may be replaced under certain conditions.

Common Reagents and Conditions:

Chelation: L1NAll reacts with iron ions in aqueous solutions, forming stable complexes.

Substitution: Allyl group substitution can occur in the presence of strong nucleophiles or under catalytic conditions.

Major Products:

Chelation: The primary product is the iron-L1NAll complex.

Substitution: Depending on the nucleophile used, various substituted pyridinone derivatives can be formed.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Agents:

The compound is primarily recognized for its potential as a pharmaceutical agent. It has been studied for its efficacy in treating diseases associated with oxidative stress and iron overload. Notably, N-substituted 3-hydroxy-4-pyridinones, including this compound, have shown promise in the treatment of conditions such as:

- Iron Overload Disorders: These include thalassemia and sickle cell anemia, where regular blood transfusions lead to excess iron accumulation. The compound acts as a chelator, binding to iron and facilitating its excretion from the body .

- Neuroprotective Properties: Research indicates that derivatives of 3-hydroxy-4-pyridinones can protect against oxidative damage in neurological disorders such as Alzheimer's disease and Parkinson's disease. They inhibit lipid peroxidation and reduce cell toxicity by scavenging free radicals .

Clinical Studies:

Clinical trials have demonstrated the effectiveness of these compounds in various therapeutic contexts. For instance, studies have shown that they can significantly reduce oxidative stress markers in patients with chronic neurological disorders .

Chelation Therapy

Iron Chelators:

The compound serves as an effective iron chelator, forming stable complexes with iron ions. This property is crucial for treating conditions characterized by excessive iron levels. The stability of these complexes allows for efficient removal of iron from biological systems without affecting essential minerals like calcium or magnesium .

Siderophore Activity:

As a siderophore mimic, the compound enhances the delivery of therapeutic agents to bacteria by sequestering iron, which is vital for bacterial growth. This application is particularly relevant in developing treatments for infections caused by Gram-negative bacteria .

Radiopharmaceuticals

Imaging Agents:

Metal chelates formed with this compound have been explored as potential radiopharmaceuticals for medical imaging techniques such as MRI. The gadolinium complexes exhibit favorable properties for use as contrast agents due to their stability and ability to enhance image quality .

Environmental Applications

Toxic Metal Sequestration:

Beyond biological applications, derivatives of hydroxypyridinones are being investigated for their ability to bind toxic metals in environmental samples, thus serving as potential agents for bioremediation efforts .

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceutical Agents | Treatment of iron overload disorders | Chelation of excess iron |

| Neuroprotection in chronic neurological disorders | Radical scavenging, reducing oxidative stress | |

| Chelation Therapy | Iron chelation | Formation of stable iron complexes |

| Siderophore activity | Enhances delivery of therapeutics to bacteria | |

| Radiopharmaceuticals | MRI contrast agents | Stable gadolinium complexes |

| Environmental Applications | Toxic metal sequestration | Binding toxic metals for remediation |

Case Studies

-

Iron Overload Treatment:

A clinical trial involving patients with thalassemia demonstrated that administration of N-substituted 3-hydroxy-4-pyridinones significantly reduced serum ferritin levels, indicating effective iron chelation and improved patient outcomes. -

Neuroprotection:

A study focusing on Alzheimer's patients found that treatment with hydroxypyridinone derivatives led to improved cognitive function and reduced biomarkers associated with oxidative stress. -

Siderophore-Mediated Delivery:

Research illustrated that combining 3-hydroxy-pyridin-4(1H)-ones with antibiotic agents enhanced their efficacy against resistant bacterial strains by improving their uptake into bacterial cells through iron competition.

Mechanism of Action

L1NAll exerts its effects primarily through iron chelation. It binds to iron ions, forming a stable complex that can be excreted from the body. This mechanism helps reduce iron levels in patients with iron overload disorders . The compound targets iron metabolic pathways and can modulate processes like ferroptosis, which is a form of cell death dependent on iron .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural features and properties of Compound A and analogues.

Key Observations :

- Substituent Effects :

- The allyl group in Compound A improves pharmacokinetic flexibility compared to rigid aromatic (e.g., benzyl) or aliphatic (e.g., propyl) substituents .

- Halogenation (e.g., chlorine in ) increases binding affinity to hydrophobic enzyme pockets.

- Electron-withdrawing groups (e.g., benzoyl in ) reduce basicity, altering reactivity.

- Chelation Capacity: Compound A’s 3-hydroxy group aligns with known iron-chelating pyridinones, but its efficacy may differ from derivatives with additional chelating motifs (e.g., carbamoyl groups in ).

Pharmacological Activity

Table 2 compares biological activities of pyridinone derivatives.

Key Findings :

Insights :

- Compound A’s synthesis likely involves allylation of a preformed pyridinone core, but optimized protocols are scarce.

- Low yields in synthetic routes (e.g., 22% for ) underscore the need for improved methodologies.

Biological Activity

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)-, also known by its CAS number 126055-15-0, is a compound that belongs to the class of hydroxypyridinones. These compounds have garnered attention due to their biological activities, particularly in the context of iron chelation and potential therapeutic applications against various diseases.

Chemical Structure and Properties

- IUPAC Name : 3-hydroxy-2-methyl-1-prop-2-enylpyridin-4-one

- Molecular Weight : 165.19 g/mol

- Chemical Formula : C9H11NO2

The compound features a pyridinone ring with a hydroxyl group and an allyl side chain, which contributes to its reactivity and biological properties.

Iron Chelation

One of the primary biological activities of 4(1H)-Pyridinone derivatives is their ability to chelate iron. This property is particularly beneficial in conditions characterized by iron overload, such as thalassemia and hemochromatosis. The compound can bind excess iron in the body, facilitating its excretion and reducing toxicity. The mechanism involves the formation of stable complexes with iron ions, which prevents oxidative damage associated with free iron .

Antiproliferative Effects

Research has demonstrated that compounds within the hydroxypyridinone class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that 4(1H)-Pyridinone derivatives can inhibit cell growth in non-small cell lung cancer (A549) and other cancer types. The antiproliferative effects are attributed to mechanisms such as:

- Induction of cytotoxicity

- Inhibition of DNA synthesis

- Modulation of intracellular metal ion levels, particularly iron .

Study 1: Anticancer Activity

A study exploring the anticancer properties of hydroxypyridinones found that specific derivatives displayed potent cytotoxicity in vitro. Notably, these compounds did not alter the cell cycle distribution but exhibited cytostatic effects, indicating their potential as therapeutic agents in cancer treatment .

Study 2: Iron Chelation Efficacy

In another investigation, the efficacy of 4(1H)-Pyridinone as an iron chelator was evaluated in animal models. The results showed a significant reduction in liver iron concentrations and improved biochemical markers associated with iron overload conditions. This highlights the compound's therapeutic potential in managing diseases related to iron dysregulation .

Table 1: Biological Activities of 4(1H)-Pyridinone Derivatives

Table 2: Comparison of Hydroxypyridinones

| Compound Name | Iron Chelation Efficacy | Antiproliferative Activity |

|---|---|---|

| Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridone) | High | Moderate |

| 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(2-propenyl)- | Moderate | High |

| Hydroxythiopyridones | High | Very High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-Pyridinone derivatives, and how can they be adapted for 3-hydroxy-2-methyl-1-(2-propenyl)- substitution?

- Methodological Answer : Base-catalyzed intramolecular cyclization of β-enaminones or N-(3-oxoalkenyl)amides is a foundational approach. For example, N-(3-oxoalkenyl)phenylacetamides undergo aldol-type cyclization under basic conditions to form pyridinone scaffolds . Adapting this for the target compound requires introducing the 2-propenyl group via alkylation or substitution during precursor synthesis. Reaction parameters (e.g., solvent polarity, temperature) must be optimized to accommodate steric and electronic effects of the 3-hydroxy and 2-methyl groups .

Q. How is the structure of 4(1H)-Pyridinone derivatives characterized experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms regioselectivity. For example, the 3-hydroxy group’s proton appears as a broad singlet (~δ 12 ppm) in DMSO-d₆ due to hydrogen bonding. Infrared (IR) spectroscopy detects hydroxyl (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) stretches. X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .

Q. What are the key reactivity patterns of 4(1H)-Pyridinones under oxidative or reductive conditions?

- Methodological Answer : The α,β-unsaturated ketone moiety undergoes selective oxidation or reduction. For instance, hydrogen peroxide oxidizes the 4(1H)-pyridinone ring to form hydroxylated byproducts, while catalytic hydrogenation reduces the double bond, yielding dihydro derivatives . Chelation effects from the 3-hydroxy group can stabilize intermediates during these reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.